molecular formula C19H20N4O4 B13768078 N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide CAS No. 6486-27-7

N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide

Cat. No.: B13768078
CAS No.: 6486-27-7
M. Wt: 368.4 g/mol
InChI Key: LYXFVDLRJONRTM-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features both nitro and azo functional groups, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide typically involves the following steps:

    Diazotization: The starting material, 4-methyl-2-nitroaniline, is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,4-dimethylaniline in the presence of a base to form the azo compound.

    Amidation: The resulting azo compound is then reacted with an appropriate acylating agent to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The azo group can be reduced to form the corresponding hydrazo compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products

    Reduction of Nitro Group: 4-methyl-2-aminophenyl derivative.

    Reduction of Azo Group: Corresponding hydrazo compound.

    Substitution Reactions: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be used in studies involving azo compounds and their biological activities.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide would depend on its specific application

    Binding to Proteins: Azo compounds can bind to proteins, affecting their function.

    Redox Reactions: The nitro and azo groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)-2-[(4-nitrophenyl)azo]-3-oxobutyramide: Similar structure but without the methyl group on the nitrophenyl ring.

    N-(2,4-Dimethylphenyl)-2-[(4-methylphenyl)azo]-3-oxobutyramide: Similar structure but without the nitro group.

Uniqueness

N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide is unique due to the presence of both nitro and azo groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

6486-27-7

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide

InChI

InChI=1S/C19H20N4O4/c1-11-5-7-15(13(3)9-11)20-19(25)18(14(4)24)22-21-16-8-6-12(2)10-17(16)23(26)27/h5-10,18H,1-4H3,(H,20,25)

InChI Key

LYXFVDLRJONRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C)[N+](=O)[O-])C

Origin of Product

United States

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